(1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol
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Overview
Description
(1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in structural biology.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features allow it to be modified into various bioactive compounds, including potential drug candidates.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which (1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The compound’s chiral nature allows it to selectively interact with enantiomerically pure targets, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-amino-1-(4-methylphenyl)propane-1,3-diol: The enantiomer of the compound, which may have different biological activities.
(1R,2R)-2-amino-1-phenylpropane-1,3-diol: A similar compound lacking the methyl group on the phenyl ring.
(1R,2R)-2-amino-1-(4-chlorophenyl)propane-1,3-diol: A compound with a chlorine substituent instead of a methyl group.
Uniqueness
The uniqueness of (1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol lies in its specific stereochemistry and the presence of the methyl-substituted phenyl group. These features contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
917613-70-8 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H15NO2/c1-7-2-4-8(5-3-7)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m1/s1 |
InChI Key |
KSNIEIDDILKCPF-NXEZZACHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]([C@@H](CO)N)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(CO)N)O |
Origin of Product |
United States |
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